1-Ethyl-1H-1,2,3-triazol-4-amine
Overview
Description
1-Ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with a variety of receptors and enzymes . For instance, some triazole compounds have shown potential anticholinesterase activities , which suggests that they could target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Mode of Action
Triazole compounds are known to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . In the case of anticholinesterase activity, the triazole ring could potentially inhibit both AChE and BuChE activities .
Biochemical Pathways
If we consider its potential anticholinesterase activity, it could affect the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting AChE and BuChE
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-1,2,3-triazol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with metal ions, which can enhance its catalytic activity in biochemical processes. The compound’s strong dipole moment and hydrogen bonding ability allow it to interact with enzymes such as cholinesterase, thereby influencing the enzyme’s activity . Additionally, this compound can engage in π-stacking interactions with aromatic amino acids in proteins, further modulating their function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, thereby altering gene expression and cellular metabolism. For instance, the compound has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation states of proteins involved in cell signaling . This can result in altered cellular responses, such as changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, the compound has been found to inhibit cholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which can enhance neurotransmission. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biological targets . The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and can accumulate in certain tissues, depending on its affinity for binding proteins . This distribution can influence its localization and overall biological activity .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its activity. The compound may be directed to certain organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This subcellular localization can affect its function, as it may interact with specific biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazol-4-amine can be synthesized through various methods, including:
Click Chemistry: This method involves the 1,3-dipolar cycloaddition of azides and alkynes, catalyzed by copper(I) ions.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between the corresponding amine and other reactants in a solvent like toluene.
Industrial Production Methods: Industrial production of this compound often involves large-scale click chemistry processes due to their efficiency and high yield. The use of copper(I) catalysts and aqueous solvents is common in these methods .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II inhibitors.
Medicine: Explored for its potential anticancer, antifungal, and antiviral properties.
Industry: Used in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
- 1-Methyl-1H-1,2,3-triazol-4-amine
- 1-Propyl-1H-1,2,3-triazol-4-amine
- 1-Butyl-1H-1,2,3-triazol-4-amine
Comparison: 1-Ethyl-1H-1,2,3-triazol-4-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets .
Properties
IUPAC Name |
1-ethyltriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-8-3-4(5)6-7-8/h3H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTFIQIFWFHGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477607 | |
Record name | 1-ethyltriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802915-18-0 | |
Record name | 1-ethyltriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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